molecular formula C14H8BrCl B8701401 3-Bromo-6-chlorophenanthrene

3-Bromo-6-chlorophenanthrene

Cat. No. B8701401
M. Wt: 291.57 g/mol
InChI Key: DJOHXCUADXQGGW-UHFFFAOYSA-N
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Patent
US07943649B2

Procedure details

A 2 L vessel equipped with a pyrex inner water-cooled jacket was charged with 5.16 g (17 mmol) of 1-bromo-4-[2-(4-chlorophenyl)vinyl]benzene from Step 1, 2 L of cyclohexane, 25 mL of THF, 25 mL of propylene oxide and 6.7 g (26 mmol) of iodine. The stirring solution was degassed by bubbling nitrogen and was exposed to UV light for 24 hrs by inserting a 450 W medium pressure mercury lamp in the inner. The reaction was quenched with 10% Na2S2O3 and aqueous layer was extracted with ethyl acetate. Combined organic layers were washed with brine, dried over Na2SO4 and volatiles were removed under reduced pressure. The residue was swished in a minimal amount of ethyl acetate to afford approx. 5 g of 3-bromo-6-chlorophenanthrene as a solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-bromo-4-[2-(4-chlorophenyl)vinyl]benzene
Quantity
5.16 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
6.7 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[Br:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]=[CH:10][C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)=[CH:5][CH:4]=1.C1OC1C.II>C1COCC1.C1CCCCC1>[Br:2][C:3]1[CH:4]=[CH:5][C:6]2[CH:9]=[CH:10][C:11]3[C:12]([C:7]=2[CH:8]=1)=[CH:13][C:14]([Cl:17])=[CH:15][CH:16]=3

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
1-bromo-4-[2-(4-chlorophenyl)vinyl]benzene
Quantity
5.16 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C=CC1=CC=C(C=C1)Cl
Name
Quantity
25 mL
Type
reactant
Smiles
C1C(C)O1
Name
Quantity
6.7 g
Type
reactant
Smiles
II
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2 L
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled jacket
CUSTOM
Type
CUSTOM
Details
The stirring solution was degassed
CUSTOM
Type
CUSTOM
Details
by bubbling nitrogen
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 10% Na2S2O3 and aqueous layer
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
Combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4 and volatiles
CUSTOM
Type
CUSTOM
Details
were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC=1C=CC=2C=CC3=CC=C(C=C3C2C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 100.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.